1-Butan-2-yl-2-butylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butan-2-yl-2-butylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their diverse biological and pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound, with its specific substituents, makes it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-Butan-2-yl-2-butylbenzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions . Common synthetic routes include:
Condensation with Aldehydes/Ketones: Reacting ortho-phenylenediamine with butyl aldehyde or butanone in the presence of an acid catalyst.
Cyclization Reactions: Using cyclization agents like formic acid or trimethyl orthoformate to facilitate the formation of the benzimidazole ring.
Industrial Production: Large-scale production may involve continuous flow reactors to ensure efficient mixing and reaction control, often using catalysts to enhance yield and selectivity.
Chemical Reactions Analysis
1-Butan-2-yl-2-butylbenzimidazole undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced derivatives.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the benzimidazole ring
Common Reagents and Conditions: Typical reagents include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and solvents like acetonitrile or ethanol.
Scientific Research Applications
1-Butan-2-yl-2-butylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Butan-2-yl-2-butylbenzimidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Butan-2-yl-2-butylbenzimidazole can be compared with other benzimidazole derivatives:
Properties
IUPAC Name |
1-butan-2-yl-2-butylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-4-6-11-15-16-13-9-7-8-10-14(13)17(15)12(3)5-2/h7-10,12H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOQWOPAQAYFSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1C(C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.